molecular formula C18H16N2O2 B13365496 2-[4-(1-Pyrrolidinylcarbonyl)phenyl]-1,3-benzoxazole

2-[4-(1-Pyrrolidinylcarbonyl)phenyl]-1,3-benzoxazole

Cat. No.: B13365496
M. Wt: 292.3 g/mol
InChI Key: MCZBKOVRJQWOGV-UHFFFAOYSA-N
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Description

2-[4-(1-Pyrrolidinylcarbonyl)phenyl]-1,3-benzoxazole is a complex organic compound that features a benzoxazole ring substituted with a pyrrolidinylcarbonyl group

Preparation Methods

The synthesis of 2-[4-(1-Pyrrolidinylcarbonyl)phenyl]-1,3-benzoxazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of o-aminophenol with a carboxylic acid derivative.

    Introduction of the Pyrrolidinylcarbonyl Group: This step involves the acylation of the benzoxazole ring with a pyrrolidinylcarbonyl chloride under basic conditions.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

2-[4-(1-Pyrrolidinylcarbonyl)phenyl]-1,3-benzoxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoxazole ring, using reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the specific reagents used.

Scientific Research Applications

2-[4-(1-Pyrrolidinylcarbonyl)phenyl]-1,3-benzoxazole has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its biological activity and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-[4-(1-Pyrrolidinylcarbonyl)phenyl]-1,3-benzoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinylcarbonyl group can enhance binding affinity and specificity, while the benzoxazole ring can facilitate interactions with hydrophobic pockets in proteins. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

2-[4-(1-Pyrrolidinylcarbonyl)phenyl]-1,3-benzoxazole can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

[4-(1,3-benzoxazol-2-yl)phenyl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C18H16N2O2/c21-18(20-11-3-4-12-20)14-9-7-13(8-10-14)17-19-15-5-1-2-6-16(15)22-17/h1-2,5-10H,3-4,11-12H2

InChI Key

MCZBKOVRJQWOGV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3

Origin of Product

United States

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